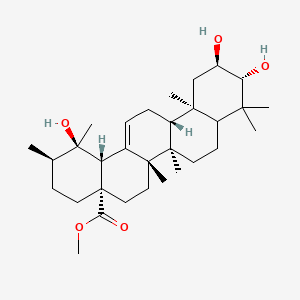
Ruthenium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(2+) is a monoatomic dication and a divalent metal cation.
Wissenschaftliche Forschungsanwendungen
Electrochemiluminescence in Bioanalysis
Ruthenium(2+) complexes, particularly tris(2,2'-bipyridyl)ruthenium(II), have significant applications in bioanalysis due to their electrochemiluminescence (ECL) properties. These complexes are used in DNA assays, immunoassays, and functional nucleic acid sensors, leveraging their unique ECL characteristics for effective bioassay construction (Wei & Wang, 2011).
Photochemical and Photophysical Properties
Ruthenium(2+) polypyridine complexes are deeply investigated for their photochemical and photophysical properties. Their chemical stability, redox properties, excited-state reactivity, luminescence emission, and excited-state lifetime make them valuable in various research areas including supramolecular photochemistry, photophysics, and photocatalytic processes (Campagna et al., 2007).
Biomolecular and Cellular Applications
Ruthenium(2+) polypyridine complexes are extensively studied for their biological and cellular applications due to their rich photophysical and photochemical properties. They are used as bioimaging reagents, biomolecular probes, and phototherapeutic agents (Shum, Leung & Lo, 2019).
Development in Biological Systems
The translation of ruthenium(2+) polypyridyl complex research into biological environments has led to the development of new classes of probes, luminescent imaging agents, therapeutics, and theranostics. These developments highlight the diversity of applications for these complexes in biological systems (Poynton et al., 2017).
Basic Research to Applications
The chemistry and applications of ruthenium polypyridyl complexes have evolved significantly, influenced by new scientific developments and novel applications. This evolution demonstrates the interaction between basic and applied research in this field (Vos & Kelly, 2006).
Optical and Electronic Properties for Photonic Applications
Ruthenium(2+) and Iridium(3+) polypyridyl complexes are studied for their electronic and optical properties, especially in applications related to energy conversion, light-emitting devices, and materials for non-linear optics. Computational analyses of these properties provide insights into their functioning in optoelectronic devices (Fantacci & Angelis, 2011).
Eigenschaften
CAS-Nummer |
12501-45-0 |
|---|---|
Produktname |
Ruthenium(2+) |
Molekularformel |
H66Mo7N6O24 |
Molekulargewicht |
0 |
IUPAC-Name |
ruthenium(2+) |
InChI |
InChI=1S/Ru/q+2 |
SMILES |
[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





